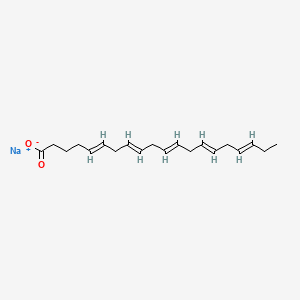
5Z,8Z,11Z,14Z,17Z-eicosapentaenoicacid,monosodiumsalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate, also known as sodium eicosapentaenoate, is a polyunsaturated fatty acid salt. It is derived from eicosapentaenoic acid, which is an omega-3 fatty acid commonly found in marine oils. This compound is known for its significant health benefits, particularly in reducing inflammation and supporting cardiovascular health.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate typically involves the saponification of eicosapentaenoic acid. The process includes the following steps:
Hydrolysis: Eicosapentaenoic acid is hydrolyzed using a strong base such as sodium hydroxide.
Neutralization: The resulting solution is neutralized with hydrochloric acid to form the sodium salt of eicosapentaenoic acid.
Purification: The compound is purified through crystallization or other suitable methods to obtain the final product.
Industrial Production Methods: Industrial production of sodium eicosapentaenoate often involves the extraction of eicosapentaenoic acid from marine sources such as fish oil, followed by the saponification process described above. The large-scale production ensures the availability of this compound for various applications.
Types of Reactions:
Oxidation: Sodium eicosapentaenoate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives such as hydroxylated and epoxidized forms.
Reduction: More saturated fatty acid salts.
Substitution: Derivatives with different functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
Sodium eicosapentaenoate has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various bioactive compounds.
Biology: Studied for its role in cellular signaling and membrane fluidity.
Medicine: Investigated for its anti-inflammatory and cardioprotective properties.
Industry: Utilized in the formulation of dietary supplements and functional foods.
Mecanismo De Acción
The mechanism of action of sodium eicosapentaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It acts as a precursor for the synthesis of eicosanoids, which are signaling molecules that play a crucial role in inflammation and immune responses. The compound targets various molecular pathways, including the cyclooxygenase and lipoxygenase pathways, leading to the production of anti-inflammatory mediators.
Comparación Con Compuestos Similares
Sodium docosahexaenoate: Another omega-3 fatty acid salt with similar health benefits.
Sodium arachidonate: An omega-6 fatty acid salt involved in inflammatory responses.
Uniqueness: Sodium eicosapentaenoate is unique due to its specific structure and the presence of multiple double bonds, which confer distinct biological activities. Its anti-inflammatory properties and role in cardiovascular health make it particularly valuable compared to other similar compounds.
Propiedades
Fórmula molecular |
C20H29NaO2 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
sodium;(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate |
InChI |
InChI=1S/C20H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22);/q;+1/p-1/b4-3+,7-6+,10-9+,13-12+,16-15+; |
Clave InChI |
RBZYGQJEMWGTOH-GAVGBESNSA-M |
SMILES isomérico |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)[O-].[Na+] |
SMILES canónico |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


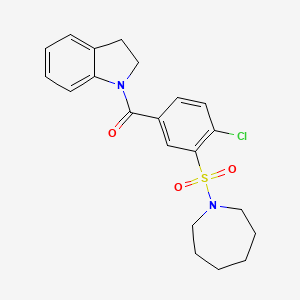
![N'-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohexanecarbohydrazide](/img/structure/B14797385.png)


![Spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carbonyl chloride](/img/structure/B14797398.png)
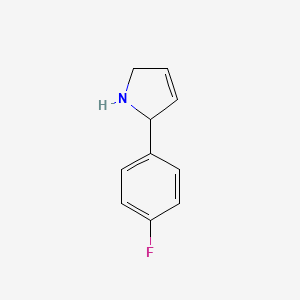

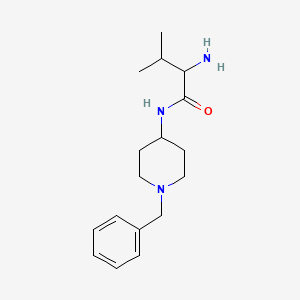
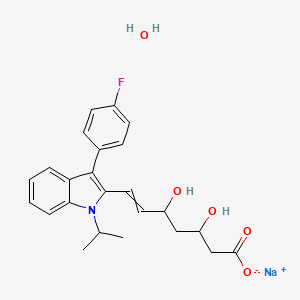
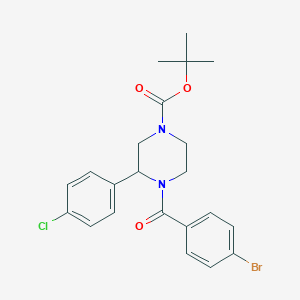
![N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B14797449.png)
![7-Chloro-5-(1-phenylethylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B14797452.png)
![2-amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B14797453.png)
![(E)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14797460.png)
